2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
Overview
Description
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride is a chemical compound with the molecular formula C9H7ClF3NO and a molecular weight of 237.61 g/mol . It is known for its utility in organic synthesis, particularly in the formation of various fluorinated compounds . The compound is characterized by the presence of trifluoromethyl and methoxyphenyl groups, which contribute to its unique chemical properties .
Mechanism of Action
Target of Action
This compound is primarily used in organic synthesis , suggesting that its targets could be a wide range of organic compounds.
Mode of Action
Given its use in organic synthesis , it likely interacts with its targets through chemical reactions, leading to the formation of new compounds.
Biochemical Pathways
As a reagent in organic synthesis , it may be involved in various chemical reactions and pathways depending on the specific context of its use.
Result of Action
The molecular and cellular effects of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride would depend on the specific reactions it’s used in. As a reagent in organic synthesis , its primary effect is likely the formation of new organic compounds.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, it should be stored under inert gas and away from heat and moisture .
Preparation Methods
The synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride typically involves the reaction of p-Anisidine with Trifluoroacetic acid . The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or oxalyl chloride to introduce the chloride group . The reaction is usually carried out under an inert atmosphere to prevent moisture from affecting the yield and purity of the product .
Chemical Reactions Analysis
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amide and hydrochloric acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles such as amines for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride has several applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules to study their interactions and functions.
Medicine: It serves as an intermediate in the synthesis of drugs that require fluorinated moieties for enhanced biological activity.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride can be compared with other similar compounds such as:
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride: This compound lacks the methoxy group, which can affect its reactivity and applications.
N-Phenyltrifluoroacetimidoyl Chloride: Similar in structure but with different substituents, leading to variations in chemical behavior.
The presence of the methoxy group in this compound makes it unique by providing additional sites for chemical modification and enhancing its solubility in organic solvents.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO/c1-15-7-4-2-6(3-5-7)14-8(10)9(11,12)13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRVADWNFWYATJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75999-66-5 | |
Record name | 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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